
1,4-Butanediol, dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanediol, dicarbamate is an organic compound with the molecular formula C6H12N2O4. It is a derivative of 1,4-butanediol, where both hydroxyl groups are replaced by carbamate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butanediol, dicarbamate can be synthesized through the reaction of 1,4-butanediol with urea or carbamoyl chloride under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the dicarbamate ester .
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediol, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups back to hydroxyl groups.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Butanediol, dicarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of coatings, adhesives, and other industrial products
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A primary alcohol with similar structural features but different functional groups.
1,4-Butanediyl dicarbamate: Another derivative with slight variations in the carbamate groups.
Tetrahydrofuran: A cyclic ether derived from 1,4-butanediol with different chemical properties
Uniqueness
1,4-Butanediol, dicarbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and applications.
Properties
| 7119-55-3 | |
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-carbamoyloxybutyl carbamate |
InChI |
InChI=1S/C6H12N2O4/c7-5(9)11-3-1-2-4-12-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |
InChI Key |
ONWSHWFYPNZPAA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


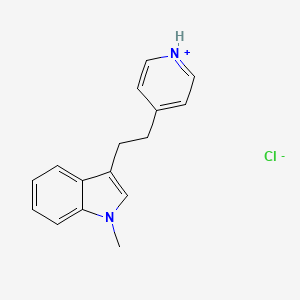

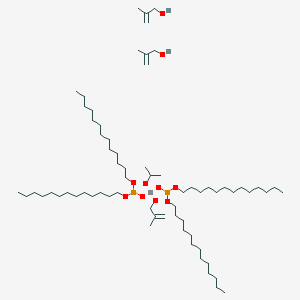
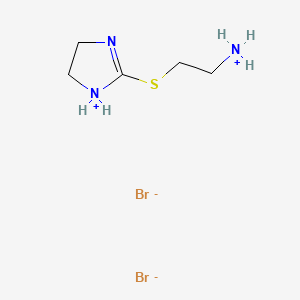
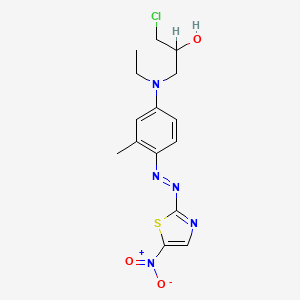


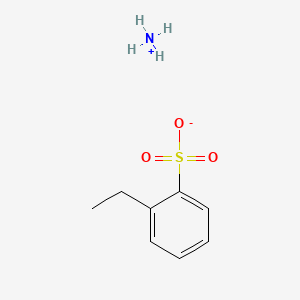
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride](/img/structure/B13764819.png)

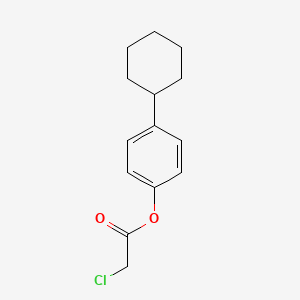
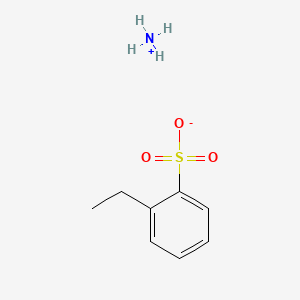

![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)
